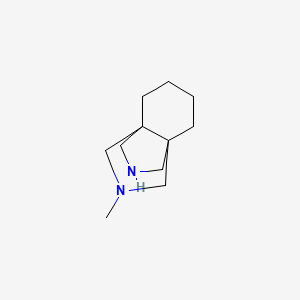

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindole derivatives is a topic of interest in several papers. For instance, paper describes a pyrolytic synthesis of isoindolo[2,1-a]indol-6-one through a sigmatropic shift-elimination-cyclisation cascade. The dihydro compound is obtained by catalytic reduction, which is sensitive to steric effects. Paper details a two-step procedure for preparing N-(3-alkyl-1-aryl- or 1,3-diaryl-1H-isoindol-1-yl)-O-methylhydroxylamines from aryl(2-bromophenyl)methanones, involving the generation of novel lithium compounds. Paper and discuss the synthesis of 1-methoxy-2-methyl-3-aryl-2H-isoindoles from 3-aryl-isoindoline-1-ones, highlighting the importance of electronic stabilization by an aryl group for isolation.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is characterized by the presence of a fused ring system that can influence the compound's reactivity and physical properties. Paper provides an example of structural analysis through the synthesis of a 2,3-dialuminated indole derivative, where the structure was established by NMR, IR, microanalysis, and X-ray structure determination. The study reveals hindered rotation of the dimethylaluminio groups within the molecule, indicating the presence of steric effects that could be relevant to the compound of interest.

Chemical Reactions Analysis

Isoindole derivatives undergo various chemical reactions that can be used to modify their structure and properties. Paper mentions the attempted ring-opening of isoindolo[2,1-a]indol-6-one in basic methanol, leading to an equilibrium with the ester. Reduction and dehydration reactions are also discussed. Paper explores nucleophilic reactions of a 3-oxo-2,3-dihydroindole derivative, showing how acid-catalyzed nucleophilic substitution and reduction can lead to various substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives are influenced by their molecular structure and the substituents present on the ring system. While the papers do not directly discuss the properties of "2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole," they do provide insights into the properties of related compounds. For example, the sensitivity to steric effects and the importance of electronic stabilization mentioned in papers , , and suggest that similar factors could affect the physical and chemical properties of the compound . Additionally, the reactivity patterns observed in the chemical reactions analysis could inform predictions about the behavior of the compound under different conditions.

科学的研究の応用

Synthesis and Chemical Properties : Isoindoles and their derivatives, including 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole, are synthesized through various chemical reactions. For instance, studies have explored the synthesis of crystalline 2H-isoindoles and their spectroscopic properties, highlighting their thermal stabilization and chemical deactivation due to halogen atoms in the carbocyclic system (Kreher & Herd, 1988).

Application in Generating Novel Compounds : Research has shown that isoindoles can be used to generate a new type of 1H-isoindoles, such as N-(3-alkyl-1-aryl- or 1,3-diaryl-1H-isoindol-1-yl)-O-methylhydroxylamines, through a two-step procedure, offering potential in the development of new chemical entities (Kobayashi et al., 2014).

Role in Catalyzed Reactions : Isoindoles, including the subject compound, have been used in studies focusing on palladium-catalyzed reactions. For example, the palladium-catalyzed formate reduction of substituted isoindolines to tetrahydro-2H-isoindoles shows the compound's versatility in various chemical reactions (Hou et al., 2007).

Structural Analysis and Reactivity : Isoindole derivatives have been the subject of structural analysis and studies on their reactivity. The formation of isoindolo[2,1-a]indol-6-one through a sigmatropic shift-elimination-cyclisation cascade, for instance, highlights the unique chemical properties and reactivity of these compounds (Crawford et al., 2008).

Utilization in Novel Synthesis Methods : Research has also been conducted on the synthesis of isoindoles and their fused derivatives, which are used in optoelectronics, as fluorescent sensors, and in laser dyes. This demonstrates the compound's significance in advanced material science and technology applications (Magerramov et al., 2012).

作用機序

Target of Action

The compound 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole, also known as 8-methyl-8,11-diazatricyclo[4.3.3.0,1,6]dodecane, is a derivative of isoindole . Isoindole derivatives have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A (PP1 and PP2A) . These proteins play crucial roles in cellular processes such as cell division and signal transduction .

Mode of Action

Isoindole derivatives generally interact with their targets (such as pp1 and pp2a) by binding to their active sites, thereby inhibiting their activity . This results in changes in the phosphorylation state of various proteins, affecting cellular processes .

Biochemical Pathways

The inhibition of PP1 and PP2A can affect multiple biochemical pathways. For instance, it can impact the cell cycle, apoptosis, and signal transduction pathways . The downstream effects of these changes can vary widely, depending on the specific cellular context .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it impacts cell cycle regulation, it could potentially influence cell proliferation .

特性

IUPAC Name |

8-methyl-8,11-diazatricyclo[4.3.3.01,6]dodecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-13-8-10-4-2-3-5-11(10,9-13)7-12-6-10/h12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVXAFFLHSCSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23CCCCC2(C1)CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)